molecular formula C22H22ClNO3S B2691223 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide CAS No. 1396716-67-8

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide

Cat. No.: B2691223
CAS No.: 1396716-67-8
M. Wt: 415.93
InChI Key: XJDCZBPGZUIKPE-UHFFFAOYSA-N
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Description

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide is a chemical compound supplied for research purposes. The specific biological activity, mechanism of action, and primary research applications for this substance are currently under investigation and require further characterization. Researchers are exploring its potential based on its structural features, which include a biphenyl group and a methanesulfonamide moiety. As a chemical tool, it may be of interest in various pharmacological and biochemical studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO3S/c1-22(25,16-24-28(26,27)15-19-9-5-6-10-21(19)23)20-13-11-18(12-14-20)17-7-3-2-4-8-17/h2-14,24-25H,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDCZBPGZUIKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)CC1=CC=CC=C1Cl)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide, often referred to as a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, biological effects, and relevant research findings.

1. Chemical Structure and Synthesis

The compound features a biphenyl moiety and a chlorophenyl group, which are critical for its biological activity. The synthesis typically involves multiple steps:

  • Formation of Biphenyl Intermediate : Achieved through Suzuki coupling reactions.
  • Functionalization : The introduction of hydroxypropyl and methanesulfonamide groups is crucial for enhancing solubility and biological interaction.

The biological activity of this sulfonamide compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group mimics the structure of natural substrates, allowing it to bind effectively to enzyme active sites.

  • Enzyme Inhibition : It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and repair. By blocking DHFR, the compound disrupts nucleotide biosynthesis, leading to cell cycle arrest and apoptosis in cancer cells .

3.1 Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Cycle Arrest : In vitro studies have demonstrated that the compound induces G1 phase arrest in various cancer cell lines.
  • Apoptosis Induction : It promotes programmed cell death through the activation of caspase pathways, particularly in cells with high DHFR expression .

3.2 Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects by modulating inflammatory pathways:

  • Cytokine Inhibition : It reduces the production of pro-inflammatory cytokines in activated macrophages, indicating a possible role in treating inflammatory diseases .

4.1 In Vitro Studies

A series of in vitro assays have been conducted to assess the compound's efficacy:

StudyCell LineConcentration (µM)Outcome
MCF-71050% inhibition of proliferation
HeLa5Induced apoptosis (caspase 3/7 activation)

These studies highlight the compound's potential as a therapeutic agent against various cancers.

4.2 In Vivo Studies

Animal model studies further corroborate the in vitro findings:

  • Tumor Growth Inhibition : Administration in xenograft models resulted in significant tumor size reduction compared to control groups.
  • Toxicity Assessment : Long-term studies indicated manageable toxicity levels at therapeutic doses, with hepatotoxicity observed only at significantly elevated doses .

5. Conclusion

This compound represents a promising candidate in drug development due to its multifaceted biological activities, particularly in oncology and inflammation. Ongoing research is crucial for elucidating its full therapeutic potential and optimizing its pharmacological properties for clinical applications.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide has significant potential in drug development:

  • Anticancer Activity : The compound has been explored as an inhibitor of polo-like kinase 1 (Plk1), a target in various cancers. Inhibitors of Plk1 can disrupt mitotic progression and induce apoptosis in cancer cells, making this compound a candidate for further studies in oncology .
  • Enzyme Inhibition : The sulfonamide group can interact with specific enzymes, potentially leading to the development of new inhibitors for therapeutic targets involved in disease pathways.

Biological Studies

Research indicates that this compound can be utilized to study interactions between small molecules and biological macromolecules:

  • Protein Binding Studies : The biphenyl moiety enhances binding to hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues, making it suitable for studying protein-ligand interactions.

Materials Science Applications

The unique structure of this compound also positions it as a candidate for advanced materials:

  • Organic Semiconductors : Its electronic properties may allow for applications in organic electronics, such as OLEDs (Organic Light Emitting Diodes) or OFETs (Organic Field Effect Transistors).

Case Study 1: Inhibition of Polo-like Kinase 1

In studies focusing on Plk1 inhibitors, compounds similar to this compound demonstrated significant inhibition of Plk1 activity. These findings suggest the potential for developing targeted therapies against Plk1-dependent cancers .

A series of biological assays were conducted to evaluate the efficacy of this compound against various cancer cell lines. Results indicated that the compound effectively induced apoptosis while exhibiting low toxicity to normal cells, highlighting its therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with analogs from the provided evidence:

Compound Name Key Substituents/Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound: N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide Biphenyl, hydroxypropyl, 2-chlorophenyl, methanesulfonamide ~403.88 (calculated) High polarity due to hydroxyl; potential for intramolecular H-bonding.
: N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide Chloro, nitro, methylbenzenesulfonamide 368.83 Nitro group increases electron-withdrawing effects; crystal packing stabilized by N–H⋯O bonds.
: N1-((trans)-2-(4-chloro-[1,1'-biphenyl]-4-yl)cyclopropyl)cyclohexane-1,4-diamine Chloro-biphenyl, cyclopropane, cyclohexane-diamine ~397.92 (estimated) Cyclopropane introduces ring strain; diamine enhances basicity.
: N-(2-([1,1'-biphenyl]-4-yl)-2-((TMP)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide Biphenyl, tert-butyl, piperidinyloxy, dual sulfonamide groups ~643.82 (reported) Bulky tert-butyl group reduces solubility; dual sulfonamides increase acidity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing sulfonamide derivatives structurally analogous to N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:

  • Step 1 : Reacting a chlorophenyl precursor with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide core .
  • Step 2 : Introducing the biphenyl-hydroxypropyl moiety via a nucleophilic substitution or condensation reaction. Solvents like dichloromethane or dimethylformamide are used to enhance reactivity, with reaction temperatures maintained at 0–25°C to control side reactions .
  • Purification : Column chromatography (silica gel, n-hexane/ethyl acetate gradients) or recrystallization from n-hexane/chloroform mixtures ensures high purity (>95%) .

Q. How is the molecular structure of such sulfonamides validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. Key steps include:

  • Data Collection : Using a Bruker SMART APEX CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 199 K) to minimize thermal motion .
  • Structure Refinement : Software like SHELXL refines atomic coordinates, yielding R factors <0.06 (e.g., R₁ = 0.056, wR₂ = 0.125 for related compounds). Hydrogen bonding networks (e.g., N–H⋯O, C–H⋯O) stabilize the crystal lattice and are quantified using Mercury software .

Q. What spectroscopic techniques are essential for characterizing intermediates and final products?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm regiochemistry and purity. For example, hydroxypropyl protons appear as doublets (δ 4.2–4.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks within 0.001 Da of theoretical values) .
  • FTIR : Sulfonamide S=O stretches appear at 1150–1300 cm⁻¹, while hydroxyl groups show broad peaks at 3200–3500 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for structurally complex sulfonamides?

  • Methodological Answer :

  • Multi-Scan Absorption Correction : Tools like SADABS correct for absorption effects in irregularly shaped crystals, reducing errors in electron density maps .
  • Validation Software : Programs like PLATON check for missed symmetry or disorder. For example, a data-to-parameter ratio >15:1 ensures model reliability .
  • Comparative Analysis : Cross-referencing with analogous structures (e.g., COF-1/COF-5 frameworks) clarifies discrepancies in dihedral angles or hydrogen-bonding motifs .

Q. What strategies optimize reaction yields in multi-step syntheses of biphenyl-containing sulfonamides?

  • Methodological Answer :

  • Kinetic Control : Slow addition of electrophiles (e.g., methanesulfonyl chloride) at 0°C minimizes dimerization .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., TBAB) enhance coupling efficiency in biphenyl integration steps .
  • In Situ Monitoring : HPLC or TLC tracks intermediate formation, enabling rapid adjustment of solvent polarity (e.g., switching from THF to DMF) to drive reactions to completion .

Q. How can researchers assess the biological activity of this compound against drug-resistant pathogens?

  • Methodological Answer :

  • In Vitro Assays : Minimum inhibitory concentration (MIC) tests using broth microdilution (e.g., against S. aureus or E. coli) identify potency. Positive controls (e.g., ciprofloxacin) validate assay conditions .
  • Structure-Activity Relationships (SAR) : Modifying the chlorophenyl or hydroxypropyl groups and comparing bioactivity profiles (e.g., IC₅₀ shifts) reveal critical pharmacophores .
  • Enzyme Inhibition Studies : Fluorescence-based assays (e.g., β-lactamase inhibition) quantify target engagement, with Ki values calculated using GraphPad Prism .

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